1-(Tert-butoxy)-3-chloro-2-methoxycyclobutane

Description

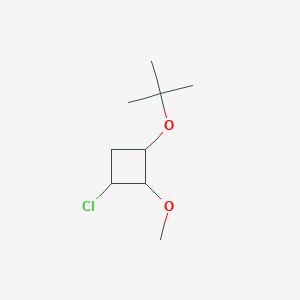

1-(Tert-butoxy)-3-chloro-2-methoxycyclobutane is an organic compound characterized by a cyclobutane ring substituted with tert-butoxy, chloro, and methoxy groups

Properties

Molecular Formula |

C9H17ClO2 |

|---|---|

Molecular Weight |

192.68 g/mol |

IUPAC Name |

1-chloro-2-methoxy-3-[(2-methylpropan-2-yl)oxy]cyclobutane |

InChI |

InChI=1S/C9H17ClO2/c1-9(2,3)12-7-5-6(10)8(7)11-4/h6-8H,5H2,1-4H3 |

InChI Key |

CUDPMFXVPRITGN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC1CC(C1OC)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tert-butoxy)-3-chloro-2-methoxycyclobutane can be achieved through several methods. One common approach involves the reaction of a cyclobutane derivative with tert-butyl alcohol, methanol, and a chlorinating agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained in high yield.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of microreactor systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(Tert-butoxy)-3-chloro-2-methoxycyclobutane undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The compound can be reduced to remove the chloro group or modify the tert-butoxy group.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted cyclobutane derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced compounds .

Scientific Research Applications

1-(Tert-butoxy)-3-chloro-2-methoxycyclobutane has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.

Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes

Mechanism of Action

The mechanism of action of 1-(Tert-butoxy)-3-chloro-2-methoxycyclobutane involves its interaction with molecular targets through its functional groups. The tert-butoxy group can act as a steric hindrance, affecting the compound’s reactivity. The chloro and methoxy groups participate in various chemical reactions, influencing the compound’s overall behavior and effects .

Comparison with Similar Compounds

- 1-(Tert-butoxy)-3-chlorocyclobutane

- 1-(Tert-butoxy)-2-methoxycyclobutane

- 1-(Tert-butoxy)-3-methoxycyclobutane

Comparison: 1-(Tert-butoxy)-3-chloro-2-methoxycyclobutane is unique due to the presence of both chloro and methoxy groups on the cyclobutane ring. This combination of substituents imparts distinct chemical properties and reactivity compared to similar compounds. The tert-butoxy group provides steric hindrance, while the chloro and methoxy groups offer sites for further chemical modifications .

Biological Activity

1-(Tert-butoxy)-3-chloro-2-methoxycyclobutane is a cyclobutane derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

- Molecular Formula : C8H15ClO2

- Molecular Weight : 178.66 g/mol

- CAS Number : 1564986

The compound features a tert-butoxy group, a chloro substituent, and a methoxy group on a cyclobutane ring, which contributes to its unique chemical properties.

The biological activity of this compound has been linked to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may exert its effects through:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Receptor Modulation : It could modulate receptor activity, influencing signaling pathways associated with various biological functions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Initial screenings have shown that this compound possesses antimicrobial properties against various bacterial strains, including Mycobacterium tuberculosis. High-throughput screening identified it among compounds with significant anti-tubercular activity, suggesting potential for further development as an antibiotic agent .

- Cytotoxicity : Studies have evaluated its cytotoxic effects on cancer cell lines. The compound demonstrated selective cytotoxicity, indicating potential as an anticancer agent .

Case Study 1: Antimycobacterial Activity

A study conducted on a library of compounds revealed that this compound was effective against Mycobacterium tuberculosis with an MIC (Minimum Inhibitory Concentration) of approximately 6.9 µM. This study highlighted the importance of structure-activity relationships (SAR) in optimizing the compound's efficacy against resistant strains .

Case Study 2: Cytotoxicity in Cancer Research

In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines. It exhibited significant activity against breast and prostate cancer cells, with IC50 values indicating effective inhibition of cell proliferation. Further SAR studies are ongoing to refine its structure for enhanced potency .

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to similar compounds:

| Compound Name | Antimicrobial Activity | Cytotoxicity | MIC (µM) | IC50 (µM) |

|---|---|---|---|---|

| This compound | Yes | Yes | 6.9 | TBD |

| Phenylcyclobutane carboxamide | Yes | Moderate | TBD | TBD |

| 4-Phenyl piperidine | Yes | Low | TBD | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.